molecular formula C10H20O3 B13805670 2-Ketoisooctaldehyde dimethyl acetal

2-Ketoisooctaldehyde dimethyl acetal

Cat. No.: B13805670
M. Wt: 188.26 g/mol
InChI Key: SXOSETLXXRRUEB-UHFFFAOYSA-N
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Description

2-Ketoisooctaldehyde dimethyl acetal is an organic compound with the molecular formula C10H20O3. It is a derivative of aldehydes and ketones, specifically formed through the acetalization process. This compound is characterized by its stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ketoisooctaldehyde dimethyl acetal is typically synthesized through the reaction of 2-ketoisooctaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

    Protonation of the carbonyl group: The carbonyl oxygen is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

    Nucleophilic attack by methanol: Methanol, acting as a nucleophile, attacks the carbonyl carbon, forming a hemiacetal intermediate.

    Formation of the acetal: The hemiacetal undergoes further reaction with another molecule of methanol, resulting in the formation of the dimethyl acetal.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled. The process typically employs a continuous flow system to ensure consistent product quality and yield. The reaction is carried out at moderate temperatures and pressures, with the acid catalyst being recycled to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 2-Ketoisooctaldehyde dimethyl acetal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetal back to the original aldehyde or ketone.

    Substitution: The acetal group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

2-Ketoisooctaldehyde dimethyl acetal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ketoisooctaldehyde dimethyl acetal involves its role as a protecting group. The acetal formation protects the carbonyl group from unwanted reactions during synthetic processes. The mechanism includes:

Comparison with Similar Compounds

    2-Ketoisooctaldehyde ethyl acetal: Similar structure but with ethyl groups instead of methyl.

    2-Ketoisooctaldehyde propyl acetal: Contains propyl groups.

    Cyclohexanone dimethyl acetal: Derived from cyclohexanone.

Uniqueness: 2-Ketoisooctaldehyde dimethyl acetal is unique due to its specific structure, which provides distinct reactivity and stability compared to other acetals. Its use as a protecting group in organic synthesis is particularly valuable, offering selective protection and deprotection under mild conditions .

Properties

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

1,1-dimethoxy-6-methylheptan-2-one

InChI

InChI=1S/C10H20O3/c1-8(2)6-5-7-9(11)10(12-3)13-4/h8,10H,5-7H2,1-4H3

InChI Key

SXOSETLXXRRUEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(=O)C(OC)OC

Origin of Product

United States

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